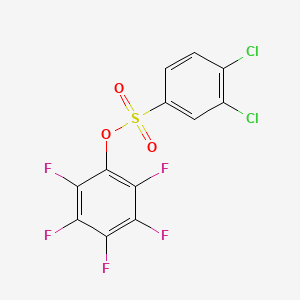

2,3,4,5,6-Pentafluorophenyl 3,4-dichlorobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

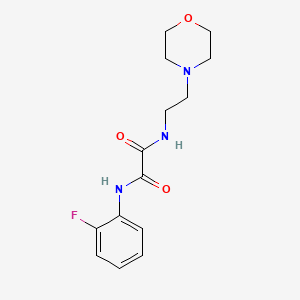

“2,3,4,5,6-Pentafluorophenyl 3,4-dichlorobenzenesulfonate” is a chemical compound with the molecular formula C12H3Cl2F5O3S and a molecular weight of 393.11 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: C1=CC(=C(C=C1S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl)Cl .Scientific Research Applications

Synthesis and Chemical Reactivity

- 2,3,4,5,6-Pentafluorophenyl 3,4-dichlorobenzenesulfonate exhibits significant potential in chemical synthesis, particularly in producing derivatives of nitrobenzene and dinitrobenzene, which have applications in heterocyclic chemistry. These derivatives are formed through nucleophilic substitution reactions, enabling the introduction of various N- and S-containing groups into the benzene ring, expanding synthetic possibilities in this domain (Sipyagin et al., 2004).

Catalysis and Material Science

- The compound has relevance in material science, particularly in the preparation of amphiphilic corroles and metal complexes. This includes its use in the chlorosulfonation of tris(pentafluorophenyl)corrole, which results in a high yield of a specific isomer. This process is crucial for creating novel materials with potential applications in various industries (Mahammed, Goldberg, & Gross, 2001).

Organic and Organometallic Chemistry

- In organic and organometallic chemistry, tris(pentafluorophenyl)borane, a related compound, is recognized for its role as a strong boron Lewis acid. It is used as a catalyst or stoichiometric reagent in hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. Its unique properties allow it to catalyze tautomerizations and stabilize less favored tautomeric forms (Erker, 2005).

Environmental Chemistry

- The compound's analogs, such as polyfluorinated ether sulfonates, have been studied for their occurrence and distribution in environmental samples like municipal sewage sludge. This research is vital for understanding the environmental behaviors and potential adverse effects of these compounds (Ruan et al., 2015).

Photophysics and Electrochemistry

- The compound is also significant in the study of photophysics and electrochemistry. Research has been conducted on phlorin macrocycles containing pentafluorophenyl groups, focusing on their multielectron redox and photochemical properties. Such research is crucial for developing new materials with specific light absorption and redox characteristics (Pistner et al., 2013).

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3,4-dichlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl2F5O3S/c13-5-2-1-4(3-6(5)14)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWRAMAVWZLBLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl2F5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

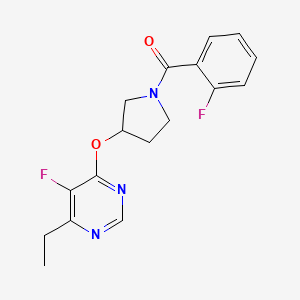

![2-amino-4-(2-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2957421.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenylacetamide](/img/structure/B2957422.png)

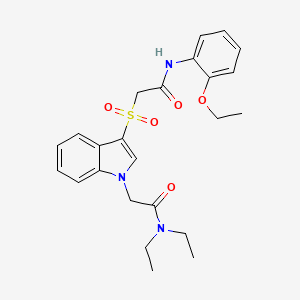

![N-benzyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957426.png)

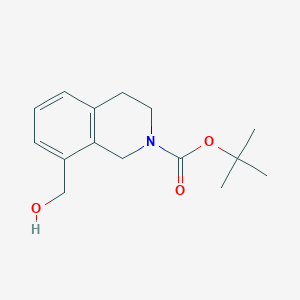

![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2957432.png)

![1-[(2,4-Dichlorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2957439.png)